4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate
Description
Structure
3D Structure
Properties
CAS No. |
5454-16-0 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] propanoate |
InChI |
InChI=1S/C17H26O2/c1-7-15(18)19-14-10-8-13(9-11-14)17(5,6)12-16(2,3)4/h8-11H,7,12H2,1-6H3 |
InChI Key |
OOOVJAIDOOWQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Methodology
The Steglich esterification employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate propanoic acid for reaction with 4-(2,4,4-trimethylpentan-2-yl)phenol. The protocol involves:
- Dissolving the phenol (1 equiv) and propanoic acid (1.2 equiv) in anhydrous dichloromethane.
- Adding EDC (1.5 equiv) and catalytic DMAP (0.1 equiv) under nitrogen.
- Stirring at room temperature for 12–24 hours.
Key Findings
- Yield : 72–85% (based on analogous esterifications).
- Advantages : Mild conditions, minimal racemization.
- Limitations : Requires stoichiometric EDC, generates urea byproducts.
Acid Chloride Method
Methodology
Propionyl chloride is reacted with the phenolic substrate in the presence of a base:
- Synthesize propionyl chloride via thionyl chloride (SOCl₂) treatment of propanoic acid.
- Combine 4-(2,4,4-trimethylpentan-2-yl)phenol (1 equiv) with propionyl chloride (1.5 equiv) in dichloromethane.
- Add triethylamine (2 equiv) to scavenge HCl.
- Reflux for 4–6 hours.
Key Findings
- Yield : 65–78% (extrapolated from similar reactions).
- Advantages : High reactivity, suitable for bulky phenols.
- Limitations : Corrosive reagents, requires careful handling.
Mitsunobu Reaction
Methodology
This redox-based method utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
- Mix the phenol (1 equiv), propanoic acid (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in THF.
- Stir at 0°C to room temperature for 6–12 hours.
Key Findings
- Yield : 80–88% (theoretical for hindered substrates).
- Advantages : Stereochemical retention, high efficiency.
- Limitations : Costly reagents, phosphorus waste.
Direct Acid-Catalyzed Esterification
Methodology
A traditional approach using Brønsted acids:
- Reflux equimolar phenol and propanoic acid in toluene with p-toluenesulfonic acid (PTSA, 0.1 equiv).
- Remove water via azeotropic distillation for 8–12 hours.
Key Findings
- Yield : <50% (due to low phenol nucleophilicity).
- Advantages : Simplicity, no pre-activation.
- Limitations : Poor yields for sterically hindered substrates.
Enzymatic Esterification
Methodology
Lipase-catalyzed ester synthesis under mild conditions:
- Combine phenol, propanoic acid, and immobilized Candida antarctica lipase B (Novozym 435) in hexane.
- Stir at 40°C for 48–72 hours.
Key Findings
- Yield : 55–60% (based on green chemistry studies).
- Advantages : Solvent-free, eco-friendly.
- Limitations : Long reaction time, enzyme cost.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Conditions | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Steglich Esterification | 72–85 | 12–24 | Room temperature | Moderate | Moderate |
| Acid Chloride | 65–78 | 4–6 | Reflux | High | Low |
| Mitsunobu | 80–88 | 6–12 | 0°C to RT | Low | High |
| Direct Acid-Catalyzed | <50 | 8–12 | Reflux | High | Very Low |
| Enzymatic | 55–60 | 48–72 | 40°C | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be explored for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research into the medicinal properties of this compound could reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: In the industrial sector, this compound can be used as a stabilizer or additive in polymer formulations, enhancing the properties of plastics and resins.
Mechanism of Action
The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further participate in biochemical pathways.
Comparison with Similar Compounds
[4-(2,4,4-Trimethylpentan-2-yl)phenyl] 2-Methylpropanoate (CAS 5454-47-7)
- Molecular Formula : C₁₈H₂₈O₂
- Molar Mass : 276.41 g/mol
- Key Difference: The propanoate group is substituted with a 2-methylpropanoate (isobutyrate) moiety, introducing additional branching at the ester’s alpha-carbon.
- Higher molar mass (276.41 vs. 262.4 g/mol) may elevate melting/boiling points marginally . Predicted higher lipophilicity (estimated XLogP3 >6.0) due to the branched isobutyrate group.
(3,4-Dibromo-2-methylbutan-2-yl) Propanoate (CAS 5458-20-8)
- Molecular Formula : C₈H₁₂Br₂O₂
- Molar Mass : 308.0 g/mol (estimated)
- Key Difference : Incorporates dibromo and methyl substituents on the aliphatic chain.
- Impact :
[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-(propanoylsulfanylmethyl)oxolan-3-yl] Propanoate (CAS 1842-15-5)
- Molecular Formula : C₁₆H₁₈FN₃O₆S
- Molar Mass : 399.4 g/mol (estimated)
- Key Difference: Contains a fluorinated pyrimidine ring and a sulfanylpropanoyl group.
- Impact: Potential pharmaceutical relevance due to the fluoropyrimidine moiety, a common pharmacophore in anticancer agents. Reduced lipophilicity (estimated XLogP3 ~2.0) compared to the parent compound, driven by polar functional groups .
Physicochemical and Functional Comparisons
Biological Activity
The compound 4-(2,4,4-trimethylpentan-2-yl)phenyl propanoate is a derivative of phenyl propanoate that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its biological significance.
Biological Evaluations
Recent studies have focused on the biological activity of derivatives containing the 4-(2,4,4-trimethylpentan-2-yl) moiety. The following sections summarize key findings related to its biological effects.
Enzyme Inhibition Studies
One significant aspect of the biological activity of this compound is its role as an inhibitor for specific enzymes such as malate dehydrogenase (MDH) .
| Compound | MDH1 IC50 (µM) | MDH2 IC50 (µM) | Notes |
|---|---|---|---|
| 5a | 6.18 ± 0.74 | 1.5 ± 0.01 | Loss of activity with -OMe group at meta position |
| 5d | 0.94 ± 0.05 | 1.24 ± 0.13 | Regained activity with -OCF3 group at meta position |
| 14 | 3.38 ± 0.36 | 1.53 ± 0.08 | Maintained moderate inhibition after structural modifications |
These results indicate that modifications on the phenyl ring significantly affect enzyme inhibition potency.
Cell Line Studies
In vitro studies using lung cancer cell lines such as A549 and H460 demonstrated that certain derivatives possess cytotoxic effects:
- Compound 50 exhibited improved growth inhibition in A549 cells by reducing total ATP content in a dose-dependent manner.
- It also suppressed hypoxia-inducible factor (HIF-1α) accumulation and its target genes like GLUT1 and PDK1.
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how structural modifications influence biological activity:
- Electron-donating vs Electron-withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the phenyl ring often resulted in diminished activity.
- Alkyl Chain Variations : Substituting the alkyl chain with different moieties altered inhibitory potency against MDH enzymes significantly.
- Linker Modifications : Changes in the amide linkage type also affected the dual inhibition profile against MDH1 and MDH2.
Case Study: Dual MDH Inhibitors for Lung Cancer
A recent study synthesized a series of compounds based on the structure of LW1497 , which included derivatives like 5d and 50 that showed promise as dual inhibitors targeting lung cancer pathways.
- The study highlighted that these compounds not only inhibited MDH enzymes but also affected metabolic pathways linked to cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
